molecular formula C10H9NO4 B3082836 2-Oxo-1,2-dihydro-4-quinolinecarboxylic acid hydrate CAS No. 1134685-05-4

2-Oxo-1,2-dihydro-4-quinolinecarboxylic acid hydrate

Cat. No.: B3082836
CAS No.: 1134685-05-4
M. Wt: 207.18 g/mol
InChI Key: SOUNAAHGCDPIMY-UHFFFAOYSA-N
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Description

Historical Context of Quinolinecarboxylic Acid Derivatives in Drug Discovery

Quinolinecarboxylic acids have served as foundational building blocks in drug discovery since the mid-20th century, with early applications in antimalarial and antibacterial therapies. The structural adaptability of the quinoline nucleus allowed chemists to introduce substituents at strategic positions, modulating bioactivity and pharmacokinetic properties. A pivotal advancement occurred in the 1990s with the development of oxidative methods to synthesize 2-hydroxyquinoline-4-carboxylic acids, as demonstrated by the hydrogen peroxide–mediated oxidation of 4-chloromethyl precursors. This method achieved yields exceeding 80% and purities of 99.9%, establishing a reproducible pathway for scaled production.

The discovery of kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) as an endogenous neuroprotectant further accelerated interest in this class. Researchers recognized that the 2-oxo-1,2-dihydroquinoline variant, through its keto-enol tautomerism, could mimic transition states in enzymatic reactions, making it valuable for inhibitor design. By the early 2000s, derivatives were being investigated as glutamate receptor antagonists, with documented efficacy in rodent models of epilepsy and neurodegenerative diseases.

Structural Significance of the 2-Oxo-1,2-dihydroquinoline Core

The 2-oxo-1,2-dihydroquinoline system (C₁₀H₇NO₃·H₂O) possesses three critical features that enhance its drug-like properties:

  • Planar aromaticity : The bicyclic quinoline framework facilitates π-π stacking interactions with tyrosine-rich enzyme active sites, as evidenced in crystallographic studies of kinase inhibitors.
  • Hydrogen-bonding motifs : The ketone at position 2 and carboxylic acid at position 4 create a dual hydrogen bond donor/acceptor system. This is reflected in the SMILES string OC(=O)C1=CC(=O)Nc2ccccc12, which encodes the molecule’s capacity for bidirectional polar interactions.
  • Tautomeric flexibility : The enolizable 2-oxo group enables pH-dependent tautomerism, allowing the compound to adopt either keto or enol forms. Nuclear magnetic resonance (NMR) analyses reveal a 3:1 keto-enol ratio in aqueous solutions at physiological pH, enhancing its ability to interact with both hydrophobic and hydrophilic protein domains.
Table 1: Key structural parameters of this compound  
| Parameter                 | Value                     | Source       |  
|---------------------------|---------------------------|--------------|  
| Molecular weight          | 207.184 g/mol             |           |  
| XLogP3-AA                 | 1.5                       |           |  
| Hydrogen bond donors      | 3                         |           |  
| Hydrogen bond acceptors   | 5                         |           |  
| Rotatable bonds           | 2                         |           |  

The compound’s crystalline form exhibits a melting point of 275°C, with solubility profiles favoring polar aprotic solvents (e.g., 1 mg/ml in 0.1 M NaOH). This balance between lipophilicity and aqueous solubility is optimal for blood-brain barrier penetration, explaining its investigation in central nervous system (CNS) drug candidates. Recent molecular docking simulations demonstrate that the 4-carboxyl group forms salt bridges with arginine residues in NMDA receptor subunits, while the 2-oxo group stabilizes the enolic form to chelate divalent metal ions in catalytic sites. These insights guide the rational design of derivatives with enhanced selectivity for neurological targets.

Properties

IUPAC Name

2-oxo-1H-quinoline-4-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3.H2O/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9;/h1-5H,(H,11,12)(H,13,14);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUNAAHGCDPIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxo-1,2-dihydro-4-quinolinecarboxylic acid hydrate can be synthesized through several methods. One common approach involves the cyclization of anthranilic acid derivatives with β-ketoesters under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the quinoline ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of phase-transfer catalysis (PTC) to enhance the reaction efficiency. This method allows for the production of the compound in larger quantities with higher purity .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-dihydro-4-quinolinecarboxylic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid.

    Reduction: Reduction reactions can convert the compound into 1,2-dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline-4-carboxylic acid.

    Reduction: 1,2-Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxo-1,2-dihydro-4-quinolinecarboxylic acid hydrate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-dihydro-4-quinolinecarboxylic acid hydrate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 1134685-05-4 (hydrate); 15733-89-8 (anhydrous)
  • Molecular Formula: C₁₀H₇NO₃·xH₂O
  • Structural Features: Planar aromatic quinoline ring with hydrogen-bonding groups (ketone and carboxylic acid) .

Comparison with Structurally Similar Compounds

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives

  • Structural Difference : Carboxylic acid at position 3 instead of position 3.
  • Impact :
    • Acidity : 3-carboxylic acid derivatives exhibit lower acidity (pKa ~3.5–4.0) compared to 4-carboxylic acid analogs (pKa ~2.8–3.2) due to resonance stabilization differences .
    • Biological Activity : 3-carboxylic acid derivatives are frequently modified into amides or esters for improved bioavailability, whereas the 4-carboxylic acid hydrate is often retained for direct interactions in antioxidant or antimicrobial applications .

5-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid

  • Structural Difference : Methyl substitution at position 4.
  • Impact :
    • Lipophilicity : Increased logP (2.20 vs. 1.75 for the parent compound), enhancing membrane permeability but reducing aqueous solubility .
    • Bioactivity : Methyl groups may sterically hinder binding to enzymes like DNA gyrase, reducing antibacterial efficacy compared to unsubstituted analogs .

1-Oxo-1,2-dihydro-4-isoquinolinecarboxylic Acid

  • Structural Difference: Isoquinoline core (benzannulation at positions 1–2 vs. quinoline’s 2–3).
  • Impact: Electronic Properties: The isoquinoline core alters π-electron distribution, affecting fluorescence properties and target selectivity . Applications: Isoquinoline derivatives are more commonly explored in anticancer research, while quinoline analogs dominate antimicrobial studies .

Functional Group Variations and Their Effects

Ester vs. Acid Derivatives

Property 2-Oxo-4-quinolinecarboxylic Acid Hydrate Ethyl 2-Oxo-4-quinolinecarboxylate
Solubility High (due to hydrate) Low (lipophilic ester group)
Reactivity Prone to decarboxylation under heat Stable; used as intermediate
Bioactivity Direct antioxidant activity Requires hydrolysis for activation

Amide Derivatives

  • Example: 4-Hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1-propylquinoline-3-carboxamide .
  • Impact :
    • Amidation reduces acidity (pKa ~5.5–6.0) and enhances blood-brain barrier penetration.
    • Improved binding to bacterial topoisomerase-IV compared to carboxylic acid forms .

Antioxidant Activity

  • 2-Oxo-4-quinolinecarboxylic Acid Hydrate: Demonstrates DPPH radical scavenging activity (IC₅₀ ~20 μM), comparable to vanillic acid and kaempferol .
  • 3-Carboxylic Acid Analogs : Lower activity (IC₅₀ ~50 μM) due to reduced resonance stabilization of the radical intermediate .

Antimicrobial Activity

  • 2-Oxo-4-quinolinecarboxylic Acid Hydrate: Moderate activity against E. coli (MIC ~32 μg/mL) .
  • Amino Acid Conjugates: Enhanced activity (MIC ~8 μg/mL) due to improved cellular uptake .

Analgesic Activity

  • 4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic Acids: ED₅₀ ~15 mg/kg (acetic acid-induced writhing test) .
  • 4-Carboxylic Acid Hydrate : Lower potency (ED₅₀ ~25 mg/kg), suggesting substituent position critically affects target binding .

Solubility and Stability

  • Hydrate Form : Soluble in water (>10 mg/mL) and DMSO; stable at 4°C for >6 months .
  • Anhydrous Form : Hygroscopic; prone to dimerization under acidic conditions .

Biological Activity

2-Oxo-1,2-dihydro-4-quinolinecarboxylic acid hydrate (C10H7NO3) is a heterocyclic compound derived from quinoline, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, case studies, and research findings.

  • Molecular Formula : C10H7NO3
  • Molar Mass : Approximately 207.19 g/mol
  • Structure : Characterized by a fused bicyclic system containing a benzene ring and a pyridine ring with a carbonyl group at the second position.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Properties

Studies have demonstrated that this compound possesses notable antimicrobial activity against various bacterial strains. Its mechanism often involves the inhibition of bacterial enzymes, which disrupts cellular functions leading to cell death.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings highlight its potential as a therapeutic agent for treating infections caused by resistant bacterial strains .

2. Anticancer Activity

Recent studies have explored the anticancer properties of this compound. Research indicates that it can induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study:
A study evaluated the effect of this compound on MCF-7 breast cancer cells. The results showed that treatment with this compound led to:

  • IC50 Value : 15 µM (indicative of effective cytotoxicity)
  • Mechanism : Induction of G2/M phase cell cycle arrest and activation of apoptotic pathways involving Caspase proteins .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It inhibits key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Cell Cycle Regulation : The compound affects cell cycle checkpoints, leading to apoptosis in cancer cells.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including cyclization reactions and condensation reactions. Researchers are also exploring derivatives of this compound to enhance its pharmacological properties.

Derivative NameBiological ActivityReference
N'-arylidene derivativesAnti-HIV and antibacterial
Hydroxy derivativesEnhanced solubility and activity

Q & A

Q. What are the established synthetic routes for 2-oxo-1,2-dihydro-4-quinolinecarboxylic acid hydrate?

The compound is commonly synthesized via oxidation of 4-methylquinolin-2(1H)-one using potassium permanganate (KMnO₄) and sodium hydroxide (NaOH) in aqueous conditions. For example, 4-methylquinolin-2(1H)-one (1 eq.) is refluxed with KMnO₄ (2.5 eq.) and NaOH (2.5 eq.) in water, followed by acidification to yield the carboxylic acid derivative . Alternative routes involve chlorination using POCl₃ in DMF to form intermediates like 2-chloroquinoline-4-carboxylic acid, which can be hydrolyzed to the target compound .

Q. How is the compound characterized using spectroscopic and analytical methods?

  • NMR Spectroscopy : The ¹H and ¹³C NMR spectra reveal distinct signals for the quinoline backbone. For instance, the keto-enol tautomerism at the 2-oxo position results in characteristic downfield shifts for the carbonyl groups (δ ~165-175 ppm in ¹³C NMR) .
  • X-ray Crystallography : Structural studies confirm intramolecular hydrogen bonding (e.g., N–H⋯O and O–H⋯O interactions), which stabilizes the planar quinoline-carboxylic acid framework .
  • Elemental Analysis : Confirms molecular composition (e.g., C₁₀H₇NO₃ for the anhydrous form) .

Q. What are the stability considerations for this compound under varying experimental conditions?

The compound is sensitive to moisture and light. Storage in dry, airtight containers under inert gas (e.g., N₂) at 2–8°C is recommended. In aqueous solutions, it undergoes slow hydrolysis under acidic or alkaline conditions, forming degradation products like 4-hydroxyquinoline derivatives . Stability in organic solvents (e.g., DMSO, DMF) is higher, but prolonged heating (>100°C) may induce decarboxylation .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of 2-oxo-1,2-dihydro-4-quinolinecarboxylic acid derivatives?

Derivatives are designed by substituting the quinoline core or modifying the carboxylic acid group. For example:

  • Amide Formation : Reacting the acid with amines (e.g., 1-phenylethylamine) via coupling agents yields analogs with improved analgesic activity. The S-enantiomer of 4-(1-phenylethylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid shows higher potency than the R-enantiomer due to optimized receptor interactions .
  • Heterocyclic Fusion : Introducing oxazole or pyrazolidine rings (e.g., via cyclization with hydrazine) enhances anticancer activity against MCF-7 cells, as seen in derivatives tested via MTT assays .

Q. What enzymatic pathways interact with this compound, and how can they be exploited for bioremediation?

The enzyme quinoline-4-carboxylate 2-oxidoreductase (EC 1.3.99.19) catalyzes the hydroxylation of quinoline-4-carboxylate to form 2-oxo-1,2-dihydroquinoline-4-carboxylate, a key step in microbial degradation pathways. This reaction requires an electron acceptor (e.g., NAD⁺) and is critical for biodegradation studies in environmental chemistry .

Q. How do crystallographic and computational studies resolve contradictions in reaction mechanisms?

  • Crystallographic Analysis : X-ray structures of racemic vs. enantiopure derivatives reveal differences in hydrogen-bonding networks. For instance, racemates form centrosymmetric dimers via N–H⋯O bonds, while enantiomers adopt infinite chains, impacting solubility and bioavailability .
  • Molecular Docking : Simulations with cyclooxygenase-2 (COX-2) show that substituents at the 3-carboxylic acid position improve binding affinity by occupying hydrophobic pockets, explaining discrepancies in anti-inflammatory activity across derivatives .

Methodological Challenges and Solutions

Q. How to address low yields in the synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid?

  • Optimized Oxidation : Replace KMnO₄ with milder oxidants (e.g., CrO₃) to reduce over-oxidation byproducts.
  • Purification : Use column chromatography with ethyl acetate/hexane gradients (3:7 ratio) to isolate the pure carboxylic acid .

Q. What strategies validate the tautomeric forms of this compound in solution?

  • Variable Temperature NMR : Monitor keto-enol equilibrium shifts by analyzing ¹H NMR signals (e.g., enolic -OH protons at δ ~12 ppm) across temperatures .
  • IR Spectroscopy : Distinct carbonyl stretches (1670–1720 cm⁻¹) confirm tautomeric dominance in polar vs. nonpolar solvents .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-1,2-dihydro-4-quinolinecarboxylic acid hydrate
Reactant of Route 2
Reactant of Route 2
2-Oxo-1,2-dihydro-4-quinolinecarboxylic acid hydrate

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